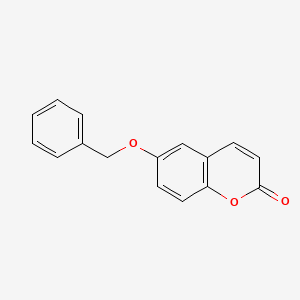
6-(Benzyloxy)-2H-chromen-2-one
Cat. No. B8457365
M. Wt: 252.26 g/mol
InChI Key: PIGPQOWBJPLRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07585985B2
Procedure details


Equip a 5-L, three-neck, round-bottom flask with a large blade mechanical stirrer, thermocouple, an addition funnel, Claisen adapter, reflux condenser, and a sodium hydroxide scrubber. Charge the flask with 2,5-dimethoxycinnamic acid (182.3 g, 865 mmol, 1.0 equiv) and dichloroethane (2.5 L). Add boron tribromide (163.5 mL, 433.2 g, 1.73 mol, 2.0 equiv.) dropwise over 1 h, keeping the temperature below 35° C. Gas evolution can be monitored as the temperature of the reaction is gradually increased to reflux (82° C.). Reflux for 12 h, cool to 5° C., and quench by the careful addition of water (1.0 L). Filter the resulting yellow-red suspension/emulsion through a glass frit and wash with dichloroethane (1.0 L) and heptane (1.0 L) to afford a brown solid. Dry the wet material in a vacuum oven (30 in., 35° C.) for 18 h, to afford the coumarin (180.3 g, 127% theory) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 7.97 (d, J=9.6 Hz, 1H), 7.22 (d, J=9.9 Hz, 1H), 7.05 (m, 2H), 6.43 (d, J=9.6 Hz, 1H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Yield
127%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].CO[C:5]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:6]=1[CH:7]=[CH:8][C:9]([OH:11])=[O:10].Cl[CH:19](Cl)[CH3:20].B(Br)(Br)Br>>[CH2:17]([O:16][C:13]1[CH:12]=[C:6]2[C:5](=[CH:15][CH:14]=1)[O:11][C:9](=[O:10])[CH:8]=[CH:7]2)[C:20]1[CH:19]=[CH:7][CH:6]=[CH:5][CH:15]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
5-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
182.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=O)O)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
163.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, an addition funnel, Claisen adapter, reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is gradually increased
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux for 12 h
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quench by the careful addition of water (1.0 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the resulting yellow-red suspension/emulsion through a glass frit
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with dichloroethane (1.0 L) and heptane (1.0 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the wet material in a vacuum oven (30 in., 35° C.) for 18 h
|
|
Duration
|
18 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C=CC(OC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 180.3 g | |
| YIELD: PERCENTYIELD | 127% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
